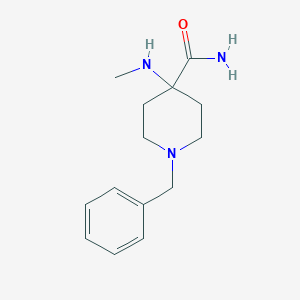

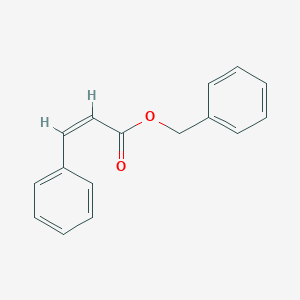

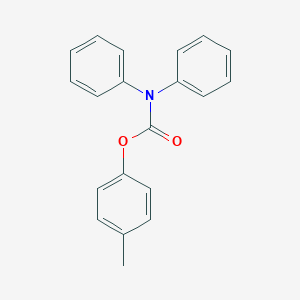

(4-methylphenyl) N,N-diphenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-methylphenyl) N,N-diphenylcarbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 60 years. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, aphids, mites, and ticks.

Mécanisme D'action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. When (4-methylphenyl) N,N-diphenylcarbamate inhibits acetylcholinesterase, acetylcholine accumulates in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.

Effets Biochimiques Et Physiologiques

Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects and mammals. In insects, (4-methylphenyl) N,N-diphenylcarbamate causes paralysis, convulsions, and death. In mammals, (4-methylphenyl) N,N-diphenylcarbamate can cause a range of effects, including tremors, convulsions, respiratory depression, and even death. Carbaryl has also been shown to have reproductive and developmental effects in mammals.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, (4-methylphenyl) N,N-diphenylcarbamate is also toxic to mammals and can have negative impacts on the environment. Therefore, it is important to use (4-methylphenyl) N,N-diphenylcarbamate with caution and to follow appropriate safety protocols when working with this compound.

Orientations Futures

There are many future directions for research on (4-methylphenyl) N,N-diphenylcarbamate. Some possible areas of research include investigating the effects of (4-methylphenyl) N,N-diphenylcarbamate on non-target species, such as beneficial insects and wildlife, and developing new insecticides that are more targeted and less harmful to the environment. Additionally, research could be done to investigate the potential health effects of long-term exposure to low levels of (4-methylphenyl) N,N-diphenylcarbamate in humans. Finally, research could be done to investigate the potential use of (4-methylphenyl) N,N-diphenylcarbamate as a treatment for certain diseases, such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Méthodes De Synthèse

Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and diphenylamine in the presence of a catalyst. The reaction produces (4-methylphenyl) N,N-diphenylcarbamate as a white crystalline solid. The purity of the (4-methylphenyl) N,N-diphenylcarbamate can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. It has been used in many scientific research studies to investigate its effects on insects, mammals, and the environment. Carbaryl has been used to study the effects of pesticides on honeybees, the impact of pesticides on aquatic ecosystems, and the potential risks of exposure to (4-methylphenyl) N,N-diphenylcarbamate on human health.

Propriétés

Numéro CAS |

10369-97-8 |

|---|---|

Nom du produit |

(4-methylphenyl) N,N-diphenylcarbamate |

Formule moléculaire |

C20H17NO2 |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

(4-methylphenyl) N,N-diphenylcarbamate |

InChI |

InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

Clé InChI |

ODVSOHSQPJFLHN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonymes |

N,N-Diphenylcarbamic acid 4-methylphenyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.